Cas no 21150-05-0 (4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide)

4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide structure
21150-05-0 structure
Product name:4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide
CAS No:21150-05-0
MF:C14H12ClN3O2
MW:289.716981887817
CID:261468
PubChem ID:167964

4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide
    • 4-Pyridinecarboxylic acid, 2-(4-chloro-3-methylbenzoyl)hydrazide
    • 21150-05-0
    • 4-Pyridinecarboxylicacid,2-(4-chloro-3-methylbenzoyl)hydrazide
    • MFCD26390398
    • N-[(4-Chloro-3-methylphenyl)(hydroxy)methylidene]pyridine-4-carbohydrazonic acid
    • IMCBH
    • N(1)-Isonicotinoyl-N(2)-3-methyl-4-chlorobenzoylhydrazine
    • 4-Pyridinecarboxylic acid 2-(4-chloro-3-methylbenzoyl)hydrazide
    • SCHEMBL5602372
    • DTXSID30943471
    • P16975
    • N'-(4-chloro-3-methylbenzoyl)pyridine-4-carbohydrazide
    • N'-(4-Chloro-3-methylbenzoyl)isonicotinohydrazide
    • Inchi: InChI=1S/C14H12ClN3O2/c1-9-8-11(2-3-12(9)15)14(20)18-17-13(19)10-4-6-16-7-5-10/h2-8H,1H3,(H,17,19)(H,18,20)
    • InChI Key: MMCCYSWGISEHQK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NNC(C2=CC=NC=C2)=O)=O)C=C1C

Computed Properties

  • Exact Mass: 289.06196
  • Monoisotopic Mass: 289.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • PSA: 71.09

4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB486587-250mg
4-Pyridinecarboxylic acid 2-(4-chloro-3-methylbenzoyl)hydrazide; .
21150-05-0
250mg
€238.30 2025-02-27
abcr
AB486587-1g
4-Pyridinecarboxylic acid 2-(4-chloro-3-methylbenzoyl)hydrazide; .
21150-05-0
1g
€533.40 2025-02-27
1PlusChem
1P00CBPN-250mg
N(1)-isonicotinoyl-N(2)-3-methyl-4-chlorobenzoylhydrazine
21150-05-0 98%
250mg
$116.00 2023-12-19
1PlusChem
1P00CBPN-100mg
N(1)-isonicotinoyl-N(2)-3-methyl-4-chlorobenzoylhydrazine
21150-05-0 98%
100mg
$69.00 2023-12-19
1PlusChem
1P00CBPN-1g
N(1)-isonicotinoyl-N(2)-3-methyl-4-chlorobenzoylhydrazine
21150-05-0 98%
1g
$313.00 2023-12-19

4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide Related Literature

Additional information on 4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide

4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide and CAS No. 21150-05-0: A Comprehensive Overview

4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide, identified by the CAS number CAS No. 21150-05-0, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The synthesis and characterization of this molecule have been subjects of extensive research, contributing to advancements in medicinal chemistry.

The molecular structure of 4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide consists of a pyridine core substituted with a carboxylic acid group at the 4-position and a hydrazide moiety linked to a 4-chloro-3-methylbenzoyl group at the 2-position. This configuration imparts specific reactivity and interaction capabilities, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of hydrazide-containing compounds. Hydrazides are known for their ability to form covalent bonds with various biological targets, which can lead to the development of potent and selective drugs. The presence of both pyridine and benzoyl groups in 4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide suggests potential interactions with enzymes and receptors, which are crucial for drug efficacy.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have utilized CAS No. 21150-05-0 as a building block for creating novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. These findings underscore the importance of further investigating the potential applications of hydrazide-based scaffolds.

The synthesis of 4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydrazide group at the 2-position necessitates careful handling to avoid unwanted side reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques are essential for producing high-quality intermediates suitable for pharmaceutical applications.

The structural features of this compound also make it an attractive candidate for computational studies. Molecular modeling techniques have been used to predict how 4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide interacts with biological targets at the molecular level. These simulations provide valuable insights into binding affinities and potential drug-like properties, aiding in the design of more effective therapeutic agents.

In addition to its synthetic utility, CAS No. 21150-05-0 has been studied for its physicochemical properties. Understanding these characteristics is crucial for optimizing formulation and delivery systems in drug development. For example, solubility studies have revealed that modifications to the molecular structure can significantly impact water solubility, which is a critical factor in oral and injectable formulations.

The latest research on hydrazide-containing compounds has highlighted their potential in addressing unmet medical needs. Studies have demonstrated that derivatives of this class exhibit inhibitory activity against enzymes involved in disease pathways. This has spurred interest in developing new drugs based on similar molecular frameworks. The versatility of 4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide as a scaffold for drug discovery underscores its significance in modern medicinal chemistry.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications in pharmaceuticals. Innovations in synthetic chemistry and computational biology are expected to further enhance our understanding of its potential uses. As the field continues to evolve, CAS No. 21150-05-0 will remain a key component in the quest for novel therapeutic agents.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21150-05-0)4-Pyridinecarboxylicacid, 2-(4-chloro-3-methylbenzoyl)hydrazide
A1231523
Purity:99%
Quantity:1g
Price ($):310